N-(2-Ethylhexyl)-2-hexyldecan-1-amine
Description
N-(2-Ethylhexyl)-2-hexyldecan-1-amine is a branched aliphatic tertiary amine characterized by two long alkyl chains: a 2-ethylhexyl group and a 2-hexyldecyl group. The branching pattern likely reduces crystallinity, enhancing solubility in nonpolar solvents and lowering melting points compared to linear analogs.
Properties
CAS No. |
193087-27-3 |
|---|---|
Molecular Formula |
C24H51N |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-hexyldecan-1-amine |
InChI |
InChI=1S/C24H51N/c1-5-9-12-14-15-17-20-24(19-16-13-10-6-2)22-25-21-23(8-4)18-11-7-3/h23-25H,5-22H2,1-4H3 |
InChI Key |
QEJFAEIIVUBOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CNCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The most common laboratory and industrial method for preparing N-(2-Ethylhexyl)-2-hexyldecan-1-amine involves the nucleophilic substitution of 2-ethylhexylamine with an alkyl halide, typically 2-hexyldecyl bromide or chloride. The reaction proceeds as follows:
- Reactants: 2-ethylhexylamine (nucleophile) and 2-hexyldecyl halide (electrophile).
- Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid and promote substitution.
- Temperature: Heating to 80–100°C for several hours ensures complete conversion.
- Solvent: Often conducted in polar aprotic solvents or neat conditions depending on scale.
This method relies on the amine’s nucleophilicity attacking the alkyl halide’s electrophilic carbon, displacing the halide ion and forming the desired secondary amine.
Reductive Amination (Hydrogenation of Aldehydes/Ketones with Amines)
An alternative and industrially scalable method involves reductive amination, where an aldehyde or ketone is reacted with a primary or secondary amine in the presence of hydrogen and a hydrogenation catalyst (e.g., Pd/C). This method is particularly useful for synthesizing complex amines with high selectivity and minimal by-products.
- Example: Reaction of 2-ethylhexanal with bis(2-ethylhexyl)amine to form tris(2-ethylhexyl)amine, a structurally related compound, under hydrogen pressure (20–100 bar) and elevated temperatures (70–170°C).
- Catalyst: Carbon-supported palladium (5% Pd/C) is commonly used.
- Process: Semi-batch addition of aldehyde to amine and catalyst mixture under controlled temperature to manage exothermic reactions.
- Advantages: Low concentration of unreacted aldehyde reduces side reactions; catalyst can be recycled multiple times without loss of activity.
Though this example is for a related amine, the reductive amination approach is adaptable for preparing this compound by selecting appropriate aldehyde and amine precursors.
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Reaction Temperature | 80–100°C (nucleophilic substitution) | Ensures sufficient energy for substitution |
| Reaction Time | 4–8 hours | Dependent on scale and reactant purity |
| Base Used | NaOH, K2CO3 | Neutralizes HX by-product |
| Solvent | Polar aprotic solvents or neat | Enhances nucleophilicity |
| Catalyst (for reductive amination) | 5% Pd on carbon (Pd/C) | Recyclable, high activity |
| Hydrogen Pressure (reductive amination) | 20–100 bar | Controls hydrogenation rate |
| Aldehyde Addition Time (reductive amination) | 0.5–24 hours (semi-batch) | Controls exotherm and conversion |
Table 1: Key Reaction Conditions for Preparation Methods
Industrial processes favor reductive amination due to better control over product purity and catalyst reuse. For example, in the synthesis of tris(2-ethylhexyl)amine, a process analogous to the preparation of this compound, the following operational parameters were optimized:
- Hydrogen pressure: 40–75 bar
- Temperature: 100–160°C
- Catalyst loading: 1–6% by weight relative to amine
- Conversion: >95% aldehyde conversion with minimal by-products such as ethylhexanol
- Catalyst recycling: Up to 17 cycles without significant loss of activity
These parameters ensure high yield and purity, with fractional distillation used for final purification.
- The semi-batch addition of aldehyde or ketone to the amine and catalyst mixture allows precise temperature control, preventing side reactions such as aldol condensations.
- The exothermic formation of imine or enamine intermediates is followed by catalytic hydrogenation to the amine product.
- Catalyst choice and reaction pressure significantly influence reaction rate and selectivity.
- The nucleophilic substitution method, while simpler, may produce more side products and requires longer reaction times and careful purification.
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-ethylhexylamine + alkyl halide | 80–100°C, base, several hours | Simple, well-known | Longer reaction time, side products |
| Reductive Amination | Aldehyde + amine + H2 + Pd/C | 70–170°C, 20–100 bar H2, catalyst | High selectivity, catalyst reuse | Requires high pressure equipment |
The preparation of this compound is effectively achieved through nucleophilic substitution of 2-ethylhexylamine with 2-hexyldecyl halides or via reductive amination of corresponding aldehydes and amines under hydrogenation conditions. Industrial processes favor reductive amination for its efficiency, selectivity, and catalyst recyclability. Reaction parameters such as temperature, pressure, catalyst loading, and reactant addition rates are critical for optimizing yield and purity. The choice of method depends on scale, equipment availability, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)-2-hexyldecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl halides are used as reagents, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-(2-Ethylhexyl)-2-hexyldecan-1-amine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-2-hexyldecan-1-amine is primarily based on its surfactant properties. The compound can interact with both hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. At the molecular level, it can interact with cell membranes, altering their permeability and fluidity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-(2-Ethylhexyl)-2-hexyldecan-1-amine and related compounds:
Key Observations:
- Branching Complexity : The target compound and the analog from share multi-branched alkyl chains, which improve solubility in organic solvents but reduce hydrogen-bonding capacity compared to linear amines like 4-undecen-1-amine .
- Functional Groups : Unlike BEHP , which is an ester, tertiary amines exhibit basicity and nucleophilicity, enabling reactions with acids or electrophiles.
Physical and Chemical Properties
Solubility and Hydrophobicity:
- Branched amines like this compound are highly hydrophobic, favoring solubility in hydrocarbons (e.g., hexane, toluene) over polar solvents. This contrasts with BEHP , which, despite its ester groups, is also hydrophobic due to long alkyl chains.
- The N-methylated analog in has even greater hydrophobicity due to its additional methyl group and longer chains.
Thermal Stability:
- High molecular weight and branching typically increase thermal stability. For example, BEHP has a boiling point of ~385°C, while branched amines may decompose before boiling due to amine group reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
